N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a dimethylaminoethyl group attached to a thiophen-3-yl moiety and a 2,4-difluorobenzenesulfonamide backbone. Such structural motifs are common in pharmaceuticals, agrochemicals, and research chemicals, where sulfonamides are valued for their versatility in hydrogen bonding and receptor interactions .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2S2/c1-18(2)13(10-5-6-21-9-10)8-17-22(19,20)14-4-3-11(15)7-12(14)16/h3-7,9,13,17H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZIJGZFMICGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=C(C=C1)F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a thiophene ring and difluorobenzene moiety contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
- Anticancer Activity : Preliminary studies suggest that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds similar to the target have been shown to inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways.
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antimicrobial effects. The compound's structural features may enhance its efficacy against bacterial strains.
- Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors of key enzymes involved in metabolic pathways, which is critical for developing therapeutic agents.
Structure-Activity Relationships (SAR)
The SAR of sulfonamide compounds highlights the importance of specific functional groups in modulating biological activity. For example:
- Dimethylamino Group : This moiety may enhance solubility and bioavailability.
- Thiophene Ring : Contributes to π-π stacking interactions with target proteins, potentially increasing binding affinity.
- Difluorobenzenesulfonamide Core : The fluorine atoms can influence electronic properties, making the compound more reactive towards certain biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Inhibition of Human Transglutaminase 2 (hTG2) :
Compound IC50 (μM) Mechanism of Action 3 20 Competitive Inhibition 10 15 Allosteric Modulation - Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cell Lines :
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds with similar structures to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide exhibit promising anticancer properties. For instance, studies on related dimethylaminoethyl-linked molecules have shown effectiveness against various cancer types, including lung cancer. These compounds often act by inhibiting specific pathways involved in tumor growth and proliferation .
1.2 Antimicrobial Properties
Compounds with sulfonamide groups have been traditionally recognized for their antimicrobial activities. The presence of the thiophene ring and dimethylamino group in this compound may enhance its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains of bacteria. Preliminary studies suggest that such compounds can disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
3.1 Study on Lung Cancer
A study focused on the efficacy of dimethylaminoethyl-linked molecules against lung cancer demonstrated that these compounds could significantly reduce tumor size in preclinical models. The study indicated that the mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
3.2 Antimicrobial Efficacy Research
Research evaluating the antimicrobial properties of sulfonamide derivatives found that compounds structurally similar to this compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene moiety in enhancing antimicrobial potency .
Summary Table of Applications
Comparison with Similar Compounds
Osimertinib Mesylate (Tagrisso®)
- Structure: Contains a dimethylaminoethyl group, a methoxy-substituted benzene, and an indole-pyrimidine core .
- Key Differences: Unlike the target compound, osimertinib incorporates a methoxy group and a pyrimidine-indole system, which are critical for its epidermal growth factor receptor (EGFR) inhibition in non-small cell lung cancer. The target compound’s thiophene and 2,4-difluorobenzenesulfonamide groups suggest divergent receptor affinities.
- Molecular Weight : 595.7 g/mol (osimertinib) vs. ~400–450 g/mol (estimated for the target compound) .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
Agrochemical Sulfonamides
Metsulfuron Methyl (Pesticide)
- Structure : Contains a triazine ring linked to a methylbenzoate-sulfonamide group .
- Functional Role : Acts as an acetolactate synthase inhibitor in herbicides. The target compound lacks the triazine core, suggesting it is less likely to exhibit herbicidal activity but may have applications in other domains (e.g., antimicrobials) .
Controlled Substances with Dimethylamino Groups
U-48800 and U-51754
- Structures: 2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide derivatives .
- Comparison: These opioid analogues share the dimethylamino group but incorporate chloroaryl and cyclohexyl groups. The target compound’s fluorine and thiophene substituents may reduce opioid receptor affinity, redirecting its activity toward other targets (e.g., ion channels or enzymes) .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorine Substituents: The 2,4-difluoro configuration in the target compound may enhance lipid solubility and bioavailability compared to non-fluorinated analogues, as seen in agrochemicals like metsulfuron methyl .
- Thiophene vs. Indole/Biphenyl : Thiophene’s electron-rich nature could favor interactions with sulfur-binding enzymes or receptors, contrasting with indole’s role in CNS penetration .
- Dimethylamino Group: Common in both pharmaceuticals (e.g., osimertinib) and controlled substances (e.g., U-48800), this group’s protonation state affects solubility and membrane permeability .
Q & A
Q. Q1. What are the critical considerations for synthesizing N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide in high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the sulfonamide core followed by coupling the dimethylaminoethyl-thiophene moiety. Key steps include:
- Sulfonamide Formation : React 2,4-difluorobenzenesulfonyl chloride with a primary amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
- Thiophene Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene group. Ensure inert atmosphere (N₂/Ar) and dry solvents to prevent side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are critical for isolating the product with >95% purity .
Q. Q2. How can researchers validate the molecular structure of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; thiophene protons at δ ~6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₁₈F₂N₂O₂S₂: 368.08) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. Q3. How can conflicting data on biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Resolve via:
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify non-linear effects .
- Structural Analog Comparison : Compare with derivatives lacking the dimethylamino or thiophene groups to isolate pharmacophores .
- Target Validation : Use siRNA/CRISPR knockdown of putative targets (e.g., kinases) to confirm mechanism .
Q. Q4. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether to enhance aqueous solubility .
- Prodrug Design : Modify the sulfonamide group with ester-protected moieties (hydrolyzed in vivo) .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life and tissue penetration .
Q. Q5. How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes in the synthesis of this compound?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, preserving stereochemistry at the ethylamine center .
- Catalyst Selection : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings can induce enantioselectivity .
- Temperature Control : Low temperatures (−78°C) minimize racemization during amine coupling steps .
Q. Q6. What computational methods predict the compound’s binding affinity to biological targets (e.g., carbonic anhydrase)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3LXE) to model sulfonamide interactions with active-site zinc ions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond networks .
- QSAR Modeling : Train models on sulfonamide derivatives to correlate substituent effects (e.g., fluorine position) with IC₅₀ values .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete coupling or side reactions (e.g., sulfonamide hydrolysis) .
- Catalyst Purity : Ensure Pd(PPh₃)₄ is freshly prepared or stored under argon to prevent deactivation .
- Workup Optimization : Extract unreacted starting materials with saturated NaHCO₃ before chromatography .
Safety and Regulatory Considerations
Q. Q8. What safety protocols are essential for handling this compound given its structural complexity?
Methodological Answer:
- Toxicity Screening : Perform Ames test (TA98 strain) and zebrafish embryo assays to assess genotoxicity and developmental effects .
- PPE : Use nitrile gloves, fume hoods, and closed-system transfers to avoid exposure to dimethylamino and fluorinated groups .
- Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before incineration .
Advanced Mechanistic Studies
Q. Q9. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the compound’s metabolic pathways?
Methodological Answer:
- ¹⁸O-Labeling : Synthesize the sulfonamide with ¹⁸O-enriched SO₂Cl₂; track hydrolysis products via LC-MS in hepatocyte incubations .
- Deuterated Thiophene : Introduce deuterium at the thiophene β-position to study CYP450-mediated oxidation using MS/MS fragmentation .
Interdisciplinary Applications
Q. Q10. How does this compound’s electronic structure (e.g., HOMO-LUMO gap) inform its use in materials science?
Methodological Answer:
- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) to compute frontier orbitals; a narrow HOMO-LUMO gap (~3.2 eV) suggests potential as an organic semiconductor .
- Thin-Film Characterization : Use AFM and UV-vis spectroscopy to correlate crystallinity (RMS roughness <5 nm) with charge mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
